Cas no 2411199-21-6 (N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide)

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 化学的及び物理的性質
名前と識別子
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- EN300-26574642
- 2411199-21-6
- N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
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- インチ: 1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15)
- InChIKey: VFZNXZHJVUIIIG-UHFFFAOYSA-N
- SMILES: O=C1C(CCCCN1)N(C(C#CC)=O)C
計算された属性
- 精确分子量: 208.121177757g/mol
- 同位素质量: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- XLogP3: 0.9
N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574642-0.05g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26574642-0.1g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26574642-0.5g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26574642-0.25g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-26574642-1g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 1g |
$1057.0 | 2023-09-14 | ||
Enamine | EN300-26574642-5.0g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
Enamine | EN300-26574642-1.0g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26574642-10.0g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26574642-10g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 10g |
$4545.0 | 2023-09-14 | ||
Enamine | EN300-26574642-2.5g |
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide |
2411199-21-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 |
N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamideに関する追加情報
N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide: A Comprehensive Overview
The compound with CAS No. 2411199-21-6, known as N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butynamide group with a substituted azepane ring. The azepane moiety, a seven-membered ring containing one nitrogen atom, is further substituted with a ketone group at the 2-position, adding complexity to its molecular architecture.
Recent studies have highlighted the potential of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide in various applications, particularly in the development of novel therapeutic agents. Its structure suggests that it may exhibit interesting pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have explored its ability to act as a prodrug, where the molecule remains inactive until metabolized in vivo, thereby reducing systemic toxicity and improving bioavailability.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the azepane ring through intramolecular cyclization and the subsequent introduction of the butynamide group via nucleophilic substitution. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better purity of the final product.
One of the most intriguing aspects of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide is its potential as a building block for more complex molecules. Its structure allows for further functionalization at multiple sites, enabling chemists to explore a wide range of derivatives. For instance, modifications to the azepane ring or the butynamide group can lead to compounds with enhanced solubility, improved stability, or altered pharmacodynamic profiles.
Recent advancements in computational chemistry have also provided valuable insights into the properties of this compound. Molecular modeling studies have revealed that N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide exhibits favorable interactions with biological targets, such as proteins and enzymes. These findings suggest that it may have applications in drug design, particularly in the development of inhibitors for specific enzymatic pathways.
In terms of biological activity, preliminary assays have demonstrated that this compound possesses moderate inhibitory effects on certain kinases, making it a candidate for further investigation in oncology research. Its ability to modulate cellular signaling pathways without causing significant cytotoxicity makes it an attractive option for drug development.
The study of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide has also contributed to our understanding of heterocyclic chemistry. The azepane ring system is relatively less studied compared to other heterocycles like pyrrolidine or piperidine; however, recent research has shed light on its unique reactivity and stability under various reaction conditions.
Furthermore, this compound serves as a valuable tool for exploring supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-interactions makes it suitable for studying self-assembling systems and molecular recognition processes.
In conclusion, N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide (CAS No. 2411199-21-6) is a versatile molecule with significant potential in multiple areas of chemical research and application. Its unique structure, coupled with recent advancements in synthesis and computational modeling techniques, positions it as an important compound for future studies in drug discovery and materials science.
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